molecular formula C13H10BrNO3S B4747070 methyl 4-{[(4-bromo-2-thienyl)carbonyl]amino}benzoate

methyl 4-{[(4-bromo-2-thienyl)carbonyl]amino}benzoate

Cat. No. B4747070
M. Wt: 340.19 g/mol
InChI Key: YFBKQSHLIIJINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(4-bromo-2-thienyl)carbonyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Boc-protected 4-bromo-2-thiophenecarbonyl-para-aminobenzoic acid methyl ester. It is a white to off-white crystalline powder that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of methyl 4-{[(4-bromo-2-thienyl)carbonyl]amino}benzoate is not fully understood. However, it has been suggested that the compound may exert its anti-cancer activity through the inhibition of the Akt/mTOR signaling pathway. The compound has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-{[(4-bromo-2-thienyl)carbonyl]amino}benzoate has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells. It has also been found to induce apoptosis in cancer cells. In addition, the compound has been studied for its potential use in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Methyl 4-{[(4-bromo-2-thienyl)carbonyl]amino}benzoate has several advantages and limitations for lab experiments. One of the major advantages is its potential use in the treatment of cancer and Alzheimer's disease. The compound is also relatively easy to synthesize. However, one of the major limitations of this compound is its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of methyl 4-{[(4-bromo-2-thienyl)carbonyl]amino}benzoate. One of the major directions is the further investigation of its anti-cancer activity and its potential use in the treatment of various types of cancer. The compound can also be studied for its potential use in the treatment of other neurodegenerative diseases such as Parkinson's disease. Further research can also be conducted to optimize the synthesis method of this compound to improve its solubility in aqueous solutions.

Scientific Research Applications

Methyl 4-{[(4-bromo-2-thienyl)carbonyl]amino}benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant anti-cancer activity against various cancer cell lines. The compound has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

methyl 4-[(4-bromothiophene-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3S/c1-18-13(17)8-2-4-10(5-3-8)15-12(16)11-6-9(14)7-19-11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBKQSHLIIJINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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